3-[Acetyl(methyl)amino]-1,1-dimethylurea
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Overview
Description
3-[Acetyl(methyl)amino]-1,1-dimethylurea is an organic compound with a unique structure that includes an acetyl group, a methylamino group, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-1,1-dimethylurea typically involves the reaction of dimethylurea with acetyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dimethylurea with Acetyl Chloride: Dimethylurea is reacted with acetyl chloride in the presence of a base such as pyridine to form an intermediate acetylated product.
Reaction with Methylamine: The intermediate is then reacted with methylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl(methyl)amino]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The acetyl and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[Acetyl(methyl)amino]-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Acetyl(methyl)amino]-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[Acetyl(methyl)amino]-1,1-dimethylurea: shares similarities with other acetylated and methylated urea derivatives.
N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dihydroxy]: is another compound with similar functional groups.
Uniqueness
- The unique combination of acetyl, methylamino, and dimethylurea groups in this compound gives it distinct chemical and biological properties.
- Its specific structure allows for unique interactions with molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C6H13N3O2 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-[acetyl(methyl)amino]-1,1-dimethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-5(10)9(4)7-6(11)8(2)3/h1-4H3,(H,7,11) |
InChI Key |
AFCLAFOYIVPDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)NC(=O)N(C)C |
Origin of Product |
United States |
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